molecular formula C14H27NO2S B2356371 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1448037-67-9

2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No.: B2356371
CAS No.: 1448037-67-9
M. Wt: 273.44
InChI Key: BBHLKTHWUHFAIS-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is an organic compound with a complex structure that includes a cyclopentylthio group, a hydroxy group, and a dimethylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves multiple steps, including the formation of the cyclopentylthio group and the attachment of the hydroxy and dimethylpentyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Cyclopentylthio Group: This step often involves the reaction of cyclopentylthiol with an appropriate acylating agent under controlled conditions.

    Attachment of the Hydroxy and Dimethylpentyl Groups: This step may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include alcohols, acids, and bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents.

    Substitution: The cyclopentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the cyclopentylthio group can yield a variety of substituted acetamides.

Scientific Research Applications

2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the cyclopentylthio group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2S/c1-14(2,3)12(16)8-9-15-13(17)10-18-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHLKTHWUHFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CSC1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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